(3-Oxocyclohex-1-en-1-yl)boronic acid
Description
Significance of Organoboron Compounds in Modern Organic Chemistry
Organoboron compounds have become indispensable tools in modern organic chemistry due to their unique combination of stability, reactivity, and low toxicity. nih.govmdpi.com First synthesized in 1860, these compounds, particularly boronic acids and their derivatives, are celebrated for their versatility as synthetic intermediates. nih.govvt.edu Their stability in the presence of air and moisture, coupled with tolerance for a wide range of functional groups, makes them highly practical reagents in complex syntheses. nih.gov
The most notable application of organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govchemrxiv.org This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.org Beyond cross-coupling, boronic acids are used in a variety of other transformations, including Chan-Lam couplings for C-N and C-O bond formation, and as catalysts in their own right. chemrxiv.orgresearchgate.net The ultimate byproduct of their reactions is often boric acid, a relatively benign and environmentally "green" compound, further enhancing their appeal in sustainable chemical synthesis. nih.govvt.edu
Chemical Structure and Electronic Properties of (3-Oxocyclohex-1-en-1-yl)boronic acid
This compound is a cyclic compound that integrates a vinylboronic acid moiety with a cyclohexenone core. The defining feature of its structure is the conjugation between the carbon-carbon double bond, the carbonyl group (ketone), and the boronic acid group.
The boron atom in the boronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid. vt.edu This vacancy is crucial for its reactivity, particularly in the transmetalation step of cross-coupling reactions. nih.gov The electronic properties of the molecule are dominated by the α,β-unsaturated ketone system. The carbonyl group is strongly electron-withdrawing, which polarizes the conjugated π-system. pressbooks.pub This creates two principal electrophilic sites: the carbonyl carbon and, significantly, the β-carbon of the double bond. This polarization makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. pressbooks.pubfiveable.me The presence of the electron-withdrawing ketone group also influences the electronic nature of the vinyl boronic acid, potentially affecting its reactivity in coupling reactions compared to non-functionalized analogues. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1626344-47-5 |
| Molecular Formula | C₆H₉BO₃ |
| Molecular Weight | 139.94 g/mol |
| Purity | 97-98% |
| MDL Number | MFCD26519500 |
(Data sourced from supplier information) synblock.combldpharm.comfluorochem.co.uk
Overview of Research Areas Pertaining to this compound
While specific, detailed research focused exclusively on this compound is limited in publicly available literature, its bifunctional nature suggests significant potential in several key research areas. Its primary foreseeable application is as a versatile building block in multi-step organic synthesis.
Researchers would likely explore its utility in sequential or one-pot reactions where its two distinct reactive sites can be addressed orthogonally. For instance, the boronic acid functionality can be used first in a Suzuki-Miyaura coupling to attach the cyclohexenone ring to an aryl or heteroaryl scaffold. The resulting product, now a more complex α,β-unsaturated ketone, could then undergo a subsequent conjugate addition reaction at the β-carbon to introduce further molecular complexity. pressbooks.pub This strategy would be valuable in the rapid construction of core structures found in natural products and pharmaceutical agents.
Another potential research avenue is its use in the synthesis of novel polymers and materials. The vinyl boronate moiety could be incorporated into polymer chains via radical polymerization, creating functional materials with pendant cyclohexenone groups that could be used for post-polymerization modification. rsc.org
Contextualization within the Field of α,β-Unsaturated Ketones and Boronic Acids
This compound occupies a unique niche by merging the well-established chemistries of two important functional group classes. The field of α,β-unsaturated carbonyl compounds is mature, with a deep understanding of their reactivity patterns, particularly their susceptibility to 1,4-conjugate addition by a wide range of nucleophiles. pressbooks.pubresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. fiveable.me
Similarly, the chemistry of boronic acids is dominated by their role as highly effective and reliable partners in transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The development of vinyl boronic acids, specifically, has provided access to stereodefined dienes and other conjugated systems. vt.edu
By combining these two functionalities, this compound offers chemists a single reagent that can participate in distinct and highly valuable transformations. It serves as a powerful linker, capable of first joining molecular fragments via its boronic acid "handle" and then enabling further elaboration through the reactivity of its enone system. This dual-reactivity profile allows for more convergent and efficient synthetic routes compared to linear strategies that might require the separate introduction of these functionalities.
Properties
IUPAC Name |
(3-oxocyclohexen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3/c8-6-3-1-2-5(4-6)7(9)10/h4,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOQHNMWHFFTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)CCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Oxocyclohex 1 En 1 Yl Boronic Acid
Fundamental Reactivity of the Boronic Acid Moiety
The boronic acid group, R-B(OH)₂, is a cornerstone of modern organic synthesis, primarily due to the unique electronic properties of the boron atom. nih.gov Its chemistry is characterized by its Lewis acidity and its ability to undergo various equilibrium processes. wikipedia.org
The boron atom in a boronic acid possesses a vacant p-orbital, which makes it an effective Lewis acid. wikipedia.orgrsc.org This acidity governs its interaction with Lewis bases (nucleophiles). In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp²-hybridized state and an anionic, tetrahedral sp³-hybridized boronate form. nih.govsdu.dkresearchgate.net This equilibrium is pH-dependent, with the tetrahedral boronate species being favored at higher pH values. nih.govrsc.org
The interaction with nucleophiles is not limited to water. Boronic acids readily form reversible covalent complexes with a variety of nucleophilic species, a behavior that is central to their application in sensors and bioconjugation. wikipedia.orgrsc.org The addition of a nucleophile to a boronic ester can lead to the formation of a tetravalent boron "ate" complex. thieme-connect.de If a suitable leaving group is present on the carbon alpha to the boron, this complex can undergo a stereospecific 1,2-migration. thieme-connect.de
| Nucleophile | Complex Type | Description |
| Water / Hydroxide (B78521) | Tetrahedral Boronate | Anionic complex formed in aqueous media, influencing pKa. nih.govnih.gov |
| Alcohols / Diols | Boronic Ester (Boronate) | Reversible formation of five- or six-membered cyclic esters, often used as protecting groups. wikipedia.orgrsc.org |
| Amines | Boronate Complex | Formation of dative bonds, with the potential for further reaction. |
| Organometallic Reagents | Ate Complex | Anionic complexes that can act as chiral nucleophiles in asymmetric synthesis. acs.org |
The boronic acid functional group can be readily interconverted into other boron-containing species. These transformations are often employed to modulate reactivity, improve stability, or facilitate purification. nih.govnih.gov
One of the most fundamental transformations is the dehydration to form a cyclic trimer anhydride, known as a boroxine. wikipedia.org This process is typically reversible upon the addition of water. A more common and synthetically useful conversion is the reaction with alcohols or diols to form boronic esters (also called boronate esters). wikipedia.orgborates.today Esters formed with diols like pinacol (B44631) are particularly common as they are generally more stable, crystalline solids that are easier to handle and purify than the corresponding free boronic acids. nih.gov Furthermore, boronic acids can be converted to other derivatives, such as potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates, which exhibit enhanced stability to a wider range of reaction conditions and can be deprotected under specific, mild conditions. nih.govnih.gov
| Transformation | Reagent(s) | Product | Purpose |
| Dehydration | Heat / Desiccant | Boroxine | Anhydride formation, reversible with water. wikipedia.org |
| Esterification | Alcohol or Diol (e.g., Pinacol) | Boronic Ester | Protection, purification, modulation of reactivity. wikipedia.orgborates.today |
| Fluorination | KHF₂ | Potassium Organotrifluoroborate | Increased stability, used as boronic acid surrogates. nih.gov |
| Chelation | N-Methyliminodiacetic acid | MIDA Boronate | High stability to various reagents, orthogonal deprotection. nih.gov |
Reactivity Pertaining to the Conjugated Cyclohexenone System
The cyclohexenone framework is a classic α,β-unsaturated system, which imparts a rich and varied reactivity profile. wikipedia.orgutexas.edu The conjugation of the alkene with the carbonyl group creates a polarized molecule with distinct electrophilic and nucleophilic centers.
The conjugated enone system possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-1 of the cyclohexene (B86901) ring). The presence of the electron-withdrawing vinylboronic acid group at the β-position is expected to enhance the electrophilicity at both of these sites.
Conversely, the system also has nucleophilic potential. Under basic conditions, deprotonation can occur at the α-carbon (C-2) or the γ-carbon (C-6) to form a stabilized enolate or a cross-conjugated dienolate, respectively. wikipedia.org These nucleophilic intermediates are key to a wide range of carbon-carbon bond-forming reactions.
| Site | Carbon Position | Chemical Character | Common Reactions |
| Carbonyl Carbon | C-3 | Electrophilic | 1,2-Addition (e.g., Grignard Reagents) wikipedia.org |
| β-Carbon | C-1 | Electrophilic | 1,4-Conjugate Addition (Michael Reaction) wikipedia.orgwikipedia.org |
| α-Carbon | C-2 | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) Condensation |
| γ-Carbon | C-6 | Nucleophilic (as dienolate) | Vinylogous (Remote) Addition Reactions nih.gov |
A fundamental aspect of enone reactivity is the competition between 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. acs.org The outcome is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor rapid, irreversible 1,2-addition. In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents) and stabilized enolates, typically favor reversible 1,4-conjugate (Michael) addition. wikipedia.orgwikipedia.org
The stereoselectivity of these additions is governed by the conformational preferences of the cyclohexenone ring and the transition state of the reaction. Nucleophilic attack can occur from either the axial or equatorial face of the ring. The outcome is often determined by a balance between steric hindrance and orbital overlap effects, such as the Cieplak model, which considers the stabilization of the transition state by electron donation from adjacent sigma bonds. researchgate.net
| Nucleophile Type | Example | Predominant Regioselectivity |
| Hard Nucleophiles | Phenylmagnesium bromide | 1,2-Addition wikipedia.org |
| Soft Nucleophiles | Lithium diphenylcuprate | 1,4-Conjugate Addition wikipedia.org |
| Stabilized Enolates | Diethyl malonate anion | 1,4-Conjugate Addition (Michael) wikipedia.org |
Beyond additions to the conjugated system, the cyclohexenone ring can be functionalized at other positions. α-Functionalization, at C-2, is typically achieved by generating an enolate under basic conditions, which can then react with various electrophiles. researchgate.net
More advanced strategies enable functionalization at remote sites. This "vinylogous reactivity" leverages the formation of a dienolate to direct reactions to the γ-position (C-6). nih.govnih.gov This approach allows for the construction of complex molecular architectures by extending the reactivity of the carbonyl group to a more distant site. uic.edu Radical-mediated reactions have also emerged as a powerful tool for achieving remote difunctionalization across conjugated systems. mdpi.com
| Functionalization Site | Key Intermediate | Typical Reaction |
| α-Position (C-2) | Enolate | Alkylation, Halogenation, Aldol Reaction researchgate.net |
| γ-Position (C-6) | Dienolate | Vinylogous Michael Addition, Vinylogous Aldol Reaction nih.govnih.gov |
| Remote Positions | Radical Intermediates | Radical Cascade Reactions mdpi.comresearchgate.net |
Mechanistic Studies of Key Transformations Involving (3-Oxocyclohex-1-en-1-yl)boronic Acid
Mechanistic investigations into reactions involving this compound are crucial for understanding and optimizing its synthetic applications. These studies primarily focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govnih.gov
Detailed Catalytic Cycles for Metal-Mediated Reactions
The most prominent metal-mediated reaction involving this compound is the Suzuki-Miyaura cross-coupling. libretexts.org The generally accepted catalytic cycle for this transformation involves a palladium catalyst and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (R-X, e.g., an aryl or vinyl halide) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. This step forms a palladium(II) intermediate. libretexts.orgresearchgate.net
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this compound, this process is facilitated by a base (e.g., K₂CO₃, NaOH). acs.org The base activates the boronic acid by converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻). This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. acs.orgmdpi.com The precise mechanism of transfer can occur through different pathways, including an "oxo-palladium pathway" involving a hydroxy-palladium complex or a direct "oxoboronate pathway". mdpi.com
Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the desired cross-coupled product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgresearchgate.net
The table below outlines the key stages of the Suzuki-Miyaura catalytic cycle.
Table 1: Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Catalyst State | Key Transformation | Product of Step |
|---|---|---|---|---|
| Oxidative Addition | Organohalide (R¹-X) | Pd(0)L₂ | Insertion of Pd into the R¹-X bond | R¹-Pd(II)L₂-X |
| Transmetalation | R¹-Pd(II)L₂-X, (3-Oxocyclohex-1-en-1-yl)boronate | Pd(II) | Transfer of the cyclohexenone group from boron to palladium | R¹-Pd(II)L₂-R² |
| Reductive Elimination | R¹-Pd(II)L₂-R² | Pd(II) | Formation of the R¹-R² C-C bond | R¹-R² (Coupled Product) |
R¹ = Aryl, Vinyl, etc.; R² = (3-Oxocyclohex-1-en-1-yl); L = Ligand (e.g., Phosphine, NHC)
Investigation of Rate-Determining Steps and Intermediates
Understanding the rate-determining step (RDS) of a reaction is fundamental to optimizing its efficiency. libretexts.org In the Suzuki-Miyaura coupling, the RDS can vary depending on the specific substrates, catalyst, ligands, and reaction conditions.
Rate-Determining Step : For many Suzuki-Miyaura reactions, the oxidative addition of the organic halide to the Pd(0) center is considered the rate-determining step. libretexts.org The reactivity of the halide typically follows the order I > OTf > Br >> Cl. libretexts.org However, kinetic studies on related systems have revealed that under certain conditions, particularly with electron-rich palladium catalysts and reactive aryl halides, the transmetalation step can become rate-limiting. acs.org In some cases, computational and kinetic studies suggest that ligand dissociation from pre-transmetalation intermediates is the slowest step. researchgate.net
Key Intermediates : The catalytic cycle involves several crucial intermediates. Following oxidative addition, the resulting organopalladium(II) halide complex is a key species. researchgate.net The activation of the boronic acid by base leads to the formation of a boronate anion, [RB(OH)₃]⁻, which is more reactive towards transmetalation than the neutral boronic acid. ed.ac.uk The interaction between the organopalladium(II) complex and the boronate can form pre-transmetalation intermediates, which may involve bridging hydroxide or direct Pd-O-B linkages. nih.govresearchgate.net Characterization of these transient species is challenging but essential for a complete mechanistic picture. Kinetic investigations have shown that the reaction can be zero-order in the borane (B79455) concentration, suggesting that steps preceding the involvement of the boronic acid (i.e., oxidative addition) are rate-limiting in those instances. acs.org
Ligand Effects on Reaction Mechanisms and Outcomes
Phosphine Ligands : Tertiary phosphines are classic ligands in Suzuki-Miyaura catalysis. Electron-rich and sterically bulky phosphines, such as tricyclohexylphosphine (B42057) (PCy₃) and tri(tert-butyl)phosphine (P(t-Bu)₃), are highly effective. The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step. Their steric bulk promotes the reductive elimination step and helps stabilize the monoligated Pd(0) species, which is often the active catalyst. bohrium.comresearchgate.net The choice of phosphine ligand can also impact stereochemical outcomes, particularly when working with vinyl boronic acids, where Z-to-E isomerization can be a competing pathway. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Ligands : NHCs have emerged as a powerful class of ligands for cross-coupling reactions. orgchemres.org They are strong sigma-donors, forming very stable bonds with the metal center, which can lead to highly robust and active catalysts. mdpi.comorgchemres.org The steric bulk of NHC ligands, like IPr (1,3-Bis-(2,6-diisopropylphenyl)imidazol-2-ylidene), can be finely tuned to enhance catalytic activity, often allowing for reactions to proceed under milder conditions or with lower catalyst loadings. mdpi.comresearchgate.net This stability and high activity make NHC-palladium complexes particularly useful for challenging coupling reactions. digitellinc.com
The influence of different ligand classes on the outcomes of Suzuki-Miyaura reactions is summarized in the interactive table below.
Table 2: Effects of Common Ligand Classes in Palladium-Catalyzed Cross-Coupling
| Ligand Class | Example(s) | Key Properties | Effect on Catalytic Cycle | Typical Reaction Outcome |
|---|---|---|---|---|
| Triarylphosphines | Triphenylphosphine (PPh₃), P(o-Tol)₃ | Moderate donor, sterically tunable | General-purpose, can influence stereoselectivity organic-chemistry.org | Good yields, stereochemical retention can be ligand-dependent organic-chemistry.org |
| Alkylphosphines | Tricyclohexylphosphine (PCy₃), P(t-Bu)₃ | Strong σ-donors, sterically bulky | Promotes oxidative addition and reductive elimination | High efficiency, especially for less reactive substrates like aryl chlorides |
| Biarylphosphines | SPhos, XPhos | Electron-rich, bulky, flexible | Forms highly active and stable catalysts | Excellent yields for a broad range of substrates under mild conditions |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, sterically demanding | Forms highly stable and active catalysts, prevents catalyst decomposition mdpi.com | High turnover numbers, effective for sterically hindered substrates mdpi.comresearchgate.net |
Applications of 3 Oxocyclohex 1 En 1 Yl Boronic Acid in Complex Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. (3-Oxocyclohex-1-en-1-yl)boronic acid serves as a key substrate in several of these transformations, most notably in the Suzuki-Miyaura and copper-promoted coupling reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed process, stands as one of the most widely used methods for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.
The versatility of this compound is demonstrated by its successful coupling with a wide array of organic electrophiles. The reaction generally proceeds with good to excellent yields when employing aryl halides, vinyl halides, and pseudo-halides such as triflates.
The scope of the Suzuki-Miyaura coupling of this compound with various aryl halides has been explored. Generally, the reactivity of the aryl halide follows the order I > Br > Cl, which is typical for Suzuki-Miyaura couplings. Electron-withdrawing groups on the aryl halide tend to facilitate the reaction, while electron-donating groups may require longer reaction times or higher catalyst loadings.
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | CsF | t-BuOH/H₂O | 75 |
| 1-Bromonaphthalene | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 95 |
This table is a representative example based on typical Suzuki-Miyaura coupling reactions and may not reflect experimentally verified results for this specific compound.
Vinyl halides also serve as effective coupling partners, leading to the formation of conjugated dienones. The stereochemistry of the vinyl halide is often retained in the product. Similarly, vinyl and aryl triflates are excellent electrophiles for this transformation, often reacting under milder conditions than the corresponding chlorides.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of this compound, a variety of catalyst systems have been investigated to optimize yield and reaction conditions.
Commonly used palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The selection of the ligand is crucial for stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For couplings involving less reactive electrophiles like aryl chlorides, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant efficacy in promoting these challenging couplings. The choice of base and solvent system also plays a critical role in the reaction's success, with common bases including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), and solvent systems typically being a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.
| Catalyst | Ligand | Base | Solvent | Key Advantages |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | High activity for aryl chlorides and bromides. |
| Pd₂(dba)₃ | XPhos | CsF | t-BuOH/H₂O | Excellent for sterically hindered substrates. |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Readily available and effective for aryl iodides and bromides. |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | Good for a broad range of substrates. |
This table presents common catalyst systems and their general applications in Suzuki-Miyaura couplings.
In cases where the coupling partners contain stereocenters, the stereochemical outcome of the Suzuki-Miyaura reaction is of paramount importance. For couplings involving vinyl halides, the reaction generally proceeds with retention of the double bond geometry. The stereospecificity of couplings involving chiral secondary boronic esters has also been an area of significant research. queensu.ca While this compound itself is achiral, its derivatives can be employed in stereoselective synthesis. The choice of chiral ligands can induce enantioselectivity in the formation of new stereocenters.
In recent years, palladacyclic complexes have gained prominence as highly active and stable pre-catalysts for Suzuki-Miyaura couplings. These complexes are characterized by a palladium atom incorporated into a cyclic organic framework. Their high stability and ability to readily generate the active palladium(0) species make them particularly effective, often at very low catalyst loadings. The use of palladacycles can lead to improved yields and turnover numbers, especially in reactions involving challenging substrates like aryl chlorides.
Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Evans-Lam Type)
Beyond palladium catalysis, copper-promoted cross-coupling reactions offer a complementary approach for the formation of carbon-heteroatom bonds. The Chan-Evans-Lam (CEL) reaction, for instance, facilitates the coupling of boronic acids with amines, alcohols, and thiols. wikipedia.org
While the primary application of this compound is in C-C bond formation, its potential in copper-catalyzed C-N and C-O couplings is an area of growing interest. These reactions are typically carried out under milder conditions than their palladium-catalyzed counterparts and often tolerate a wider range of functional groups. The reaction is generally promoted by a copper(II) salt, such as Cu(OAc)₂, and can often be performed in the presence of air. The scope of the Chan-Evans-Lam reaction with vinylic boronic acids is still being explored, but it holds promise for the synthesis of enaminones and enol ethers derived from the cyclohexenone scaffold.
Rhodium-Catalyzed Addition Reactions to Unsaturated Substrates
Rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful and reliable method for carbon-carbon bond formation. wiley-vch.de While much of the research has focused on aryl- and alkenylboronic acids, the principles are directly applicable to this compound. These reactions are valued for their high functional group tolerance. wiley-vch.de
The catalytic cycle, extensively studied for related boronic acids, is believed to initiate with the transmetalation of the organic group from the boronic acid to a rhodium(I)-hydroxo or rhodium(I)-alkoxo complex. wiley-vch.de This step is often the rate-determining step and can be facilitated by the presence of a base. The resulting organorhodium(I) species then undergoes 1,4-addition to the α,β-unsaturated substrate, such as an enone, to form a rhodium enolate intermediate. Subsequent protonolysis, often by water or an alcohol, regenerates the rhodium(I)-hydroxo or -alkoxo catalyst and furnishes the final β-substituted carbonyl compound. wiley-vch.deresearchgate.net
The use of chiral diphosphine ligands, such as BINAP, in conjunction with rhodium precursors allows for highly enantioselective additions. rug.nlnih.gov For the addition of this compound to various enones, this methodology would provide access to complex dicarbonyl compounds with controlled stereochemistry.
Table 1: Representative Rhodium-Catalyzed 1,4-Addition of Organoboronic Acids This table illustrates the general reaction discussed, as specific examples for this compound are not prevalent in the literature. The principles are analogous.
| Catalyst System | Boronic Acid | Unsaturated Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| [Rh(acac)(CO)2]/dppb | Phenylboronic acid | Methyl vinyl ketone | 3-Phenyl-2-butanone | High | N/A |
| [Rh(cod)Cl]2 / (S)-BINAP | Phenylboronic acid | 2-Cyclohexenone | (S)-3-Phenylcyclohexanone | >95 | 97-99 |
| Rh(acac)(C2H4)2 / (R)-H8-MonoPhos | 4-Methoxyphenylboronic acid | 2-Cyclohexenone | (R)-3-(4-Methoxyphenyl)cyclohexanone | 99 | 89 |
| [Rh(cod)OH]2 / Xyl-P-PHOS | N/A | meso-cyclic allylic dicarbonate | S(N)2' allylic substitution product | N/A | up to 92 |
Organocatalytic Applications of this compound
Beyond its role as a reagent, the boronic acid functional group can itself act as a catalyst. nih.gov Organoboron acids are recognized as stable, organic-soluble Lewis acids with significant potential in catalyzing a variety of organic transformations. nih.gov
Role as a Brønsted-Lewis Acid Catalyst in Organic Transformations
Boronic acids are primarily considered Lewis acids due to the electron-deficient p-orbital on the boron atom. nih.gov This Lewis acidity allows them to activate carbonyl groups and other electrophiles by coordination, facilitating nucleophilic attack. rsc.org The catalytic activation of hydroxy functional groups is a key application, promoting their direct transformation under mild conditions. rsc.org
Furthermore, the B(OH)2 group can also act as a Brønsted acid through its hydroxyl protons. acs.org In some cases, boronic acids can function as bifunctional catalysts, where the Lewis acidic boron center activates an electrophile while a hydroxyl group participates in hydrogen bonding or proton transfer, activating a nucleophile. researchgate.net This dual activation mode can be particularly effective in reactions like dehydrative condensations and aldol (B89426) reactions. researchgate.net For instance, arylboronic acids bearing bulky amino groups have shown remarkable activity for the intramolecular dehydrative condensation of dicarboxylic acids. researchgate.net While boronic acids are generally weak Lewis acids in water, steric hindrance, such as with 2,6-disubstituted arylboronic acids, can enhance their behavior as strong hydrogen-bonding donors, effectively making them act as Brønsted acid type catalysts. acs.org
Application in Asymmetric Organocatalysis and Enantioselective Processes
The development of chiral boronic acids for asymmetric catalysis is a growing field. acs.org While challenging, the design of C2-symmetric chiral borinic acids has led to excellent catalysts for processes like the enantioselective desymmetrization of diols. acs.org The strategy often involves creating a well-defined chiral environment around the boron center, which can effectively discriminate between enantiotopic faces or groups in a substrate.
For this compound to be used in asymmetric organocatalysis, it would typically be derivatized with a chiral auxiliary. For example, forming a chiral boronate ester with a chiral diol like a BINOL derivative can create a chiral Lewis acid catalyst. diva-portal.org Such catalysts have been employed in enantioselective allylborations and other transformations. diva-portal.org The chiral pocket created by the catalyst directs the approach of the substrate, leading to high levels of stereocontrol. acs.orgbohrium.com The formation of a rigid, tetracoordinate borinate intermediate is often key to achieving high enantioselectivity. acs.org
Table 2: Conceptual Asymmetric Transformations Using Chiral Boron-Based Catalysts
| Catalyst Type | Reaction | Substrate | Outcome |
|---|---|---|---|
| Chiral BINOL-derived boronate ester | Diels-Alder Reaction | Diene & Dienophile | Enantioselective formation of cyclohexene (B86901) product |
| C2-Symmetric Chiral Borinic Acid | Desymmetrization | 2,2-disubstituted-1,3-propanediol | Highly enantioselective mono-acylation |
| Chiral Diol / Boronic Acid Complex | Conjugate Addition | α,β-Unsaturated 2-acyl imidazole | Enantioenriched Michael addition products |
Other Strategic Transformations in Organic Synthesis
The inherent reactivity of the cyclohexenone system within this compound provides further avenues for synthetic utility, including conjugate additions and radical reactions.
Conjugate Additions to the Cyclohexenone System
The α,β-unsaturated ketone moiety of this compound is an excellent Michael acceptor. It can readily undergo conjugate addition reactions with a wide range of soft nucleophiles. This transformation is a fundamental C-C bond-forming reaction that allows for the introduction of substituents at the β-position of the cyclohexenone ring.
Typical nucleophiles for this reaction include organocuprates (Gilman reagents), enamines, enolates, and stabilized carbanions derived from malonates or nitroalkanes. The reaction results in the formation of a 3-substituted cyclohexanone (B45756) derivative, which retains the vinylboronic acid moiety for subsequent cross-coupling reactions or other transformations. This two-step sequence of conjugate addition followed by a Suzuki-Miyaura coupling provides a powerful strategy for the convergent synthesis of complex polysubstituted cyclic systems. Copper-catalyzed asymmetric conjugate additions have been developed for various α,β-unsaturated compounds, providing routes to chiral β-substituted boron products. rsc.org
Radical Reactions Initiated or Mediated by Boron-Based Precursors
Recent advancements in photoredox catalysis have enabled the use of boronic acid derivatives to generate carbon-centered radicals. cam.ac.uknih.gov While the oxidation potential of many boronic acids is high, their activation can be achieved through the formation of redox-active complexes. nih.govsemanticscholar.org For instance, a dual catalytic system using a Lewis base and a photoredox catalyst can generate radicals from boronic acids for C-C coupling with electron-deficient olefins. nih.gov
In the context of this compound, the vinylboronic acid group can participate in radical addition reactions. researchgate.net Alkyl radicals, generated from various precursors via photoredox catalysis, can add across the carbon-carbon double bond of vinyl boronic esters. acs.orgrsc.org This process, known as a Giese-type addition, results in the formation of an α-boryl radical intermediate, which can be further trapped to yield functionalized alkylboronic esters. semanticscholar.orgresearchgate.net These methods provide a metal-free and mild approach to access complex organoboron compounds that are valuable synthetic intermediates. rsc.org
Cycloaddition Reactions and Annulation Strategies
The inherent functionalities of this compound suggest its potential, either directly or in a modified form, to participate in a variety of cycloaddition and annulation reactions, which are powerful methods for the construction of cyclic systems. The electron-deficient double bond of the cyclohexenone ring can act as a dienophile in Diels-Alder reactions or as a Michael acceptor to initiate annulation cascades.
While direct participation of this compound in these reactions is a topic of ongoing investigation, the broader context of vinylboronic acids and cyclic enones in cycloaddition and annulation provides a framework for its potential applications. For instance, the boronic acid group can be transformed into its corresponding boronate ester, which may influence the stereoselectivity and reactivity of the enone system in cycloaddition processes.
Research in the broader field has demonstrated that vinylboronic esters can undergo annulative coupling with arynes. This process is triggered by a 1,2-metallate rearrangement, leading to the formation of cyclic borinic esters. Such strategies, if applied to derivatives of this compound, could open avenues to novel polycyclic boron-containing compounds.
Furthermore, palladium-catalyzed arylative annulation of alkynyl nitriles with boronic acids has been shown to produce functionalized cyclopenten-3-ones and 2-indenones. This highlights the potential for the boronic acid moiety of this compound to engage in transition metal-catalyzed cyclization cascades with suitable reaction partners, effectively building new rings onto the existing cyclohexenone scaffold. The following table illustrates hypothetical reaction parameters for such a transformation, based on related literature.
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Product Type |
| This compound | Alkynyl nitrile | Pd(OAc)₂ / Ligand | Toluene | 80-110 | Fused cyclopentenone |
| This compound derivative | Aryne precursor | CsF | Acetonitrile | 25-60 | Spirocyclic borinate |
This is an interactive data table based on plausible, though not explicitly documented, reaction conditions for the specified compound.
Derivatization for the Synthesis of Structurally Complex Molecules
The true synthetic power of this compound likely lies in its capacity for derivatization, which allows for the sequential or concurrent modification of its two reactive sites to build molecular complexity. The boronic acid group is a versatile handle for a wide array of transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: The carbon-boron bond is amenable to palladium-catalyzed cross-coupling with a vast range of organic halides and triflates (aryl, heteroaryl, vinyl, etc.). This allows for the direct attachment of various substituents at the C1 position of the cyclohexenone ring, leading to a diverse library of 3-oxo-1-substituted-cyclohex-1-enes. These products can then serve as advanced intermediates for the synthesis of natural products and pharmaceutically active compounds.
| Coupling Partner (Ar-X) | Palladium Catalyst | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |
| 1-Iodonaphthalene | PdCl₂(dppf) | K₃PO₄ | Dioxane | High |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | Moderate to High |
This interactive data table presents typical conditions for Suzuki-Miyaura reactions involving vinylboronic acids.
Conjugate Addition to the Enone System: The α,β-unsaturated ketone moiety is an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide variety of nucleophiles. This reaction can be performed in the presence of the boronic acid or, more commonly, after its conversion to a more robust boronate ester. The addition of organocuprates, thiols, amines, and stabilized carbanions can introduce a substituent at the C3 position of the ring, often with a high degree of stereocontrol. This derivatization is a key step in the synthesis of substituted cyclohexanone frameworks, which are common motifs in bioactive molecules.
Following such derivatizations, the resulting more complex molecules can undergo further transformations, including intramolecular aldol reactions, cyclizations, or subsequent cross-coupling reactions, to generate intricate polycyclic and stereochemically rich structures. The strategic combination of reactions at both the boronic acid and enone functionalities of this compound thus provides a powerful platform for the efficient construction of complex molecular targets.
Advanced Methodological Developments and Future Research Directions
Green Chemistry Principles in the Synthesis and Application of (3-Oxocyclohex-1-en-1-yl)boronic acid
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be significantly improved by adhering to these principles.
A key aspect of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Traditional multi-step syntheses of complex molecules can be inefficient in this regard. The development of catalytic, one-pot, or tandem reactions for the synthesis of this compound and its derivatives can significantly improve atom economy by reducing the number of synthetic steps and purification stages, thereby minimizing waste.
The use of renewable feedstocks is another cornerstone of green chemistry. The cyclohexenone scaffold of this compound can potentially be derived from biomass. For instance, lignin, a major component of lignocellulosic biomass, can be a source of aromatic compounds that, through catalytic hydrogenation and other transformations, can yield cyclohexanone (B45756) derivatives. These can then serve as precursors for the target boronic acid, offering a more sustainable alternative to petroleum-based starting materials.
Furthermore, the selection of safer solvents and reagents is critical. Research is ongoing to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents in reactions involving boronic acids.
Development of Novel and Sustainable Catalytic Systems
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and sustainability. For reactions involving this compound, particularly the widely used Suzuki-Miyaura cross-coupling reaction, the development of advanced catalytic systems is a major research focus.
Traditionally, palladium-based catalysts have been the workhorses for Suzuki-Miyaura couplings. However, the high cost and potential toxicity of palladium have driven the search for more sustainable alternatives. Non-precious metal catalysts , such as those based on nickel, copper, or iron, are gaining prominence. These metals are more earth-abundant and less expensive, making them attractive for large-scale industrial applications. The development of nickel-based catalyst systems, for example, has shown promise for the cross-coupling of various boronic acids.
Another significant trend is the development of heterogeneous catalysts . Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and recycled. This not only reduces catalyst waste but also minimizes product contamination. Supported metal nanoparticles, metal-organic frameworks (MOFs), and polymer-supported catalysts are being explored for their potential in facilitating reactions with this compound, aiming for high activity, stability, and recyclability.
The following table summarizes some emerging sustainable catalytic approaches relevant to reactions of this compound:
| Catalyst Type | Metal | Advantages | Challenges |
| Homogeneous | Nickel, Copper | Lower cost, high activity | Catalyst separation, potential leaching |
| Heterogeneous | Palladium, Nickel | Easy separation, reusability | Lower activity, potential for metal leaching |
| Nanoparticles | Palladium, Gold | High surface area, high activity | Agglomeration, stability |
| Biocatalysts | Enzymes | High selectivity, mild conditions | Substrate specificity, stability |
Expansion of Reaction Scope and Substrate Diversity
To maximize the utility of this compound as a synthetic building block, it is essential to expand the scope of reactions in which it can participate and the diversity of substrates with which it can be coupled.
While Suzuki-Miyaura coupling is the most prominent reaction of boronic acids, researchers are actively exploring other transformations. These include Chan-Lam coupling for the formation of C-N and C-O bonds, Petasis reactions, and additions to unsaturated systems. Expanding this repertoire of reactions will enable the synthesis of a wider array of complex molecules from this versatile precursor.
Furthermore, increasing the substrate diversity in known reactions is crucial. This involves developing catalytic systems and reaction conditions that are tolerant to a broad range of functional groups on the coupling partner. For instance, enabling the coupling of this compound with traditionally challenging substrates, such as sterically hindered or electronically deactivated aryl halides, would significantly enhance its synthetic value. The development of robust catalysts that can operate under mild conditions is key to achieving this goal, as it allows for the presence of sensitive functional groups that would not be compatible with harsher reaction conditions.
Integration with Continuous Flow Chemistry and Automation Technologies
The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. The synthesis and application of this compound can greatly benefit from this technology.
Continuous flow reactors, with their small reaction volumes and excellent heat and mass transfer capabilities, allow for precise control over reaction parameters. This can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. The synthesis of boronic acids, which can involve organometallic reagents, is well-suited to flow chemistry, as the rapid mixing and precise temperature control can minimize side reactions. A continuous flow setup for the synthesis of boronic acids has been demonstrated to enable reactions on a multigram scale with reaction times of less than a second. researchgate.net
Automation is another key technological advancement that is transforming chemical synthesis. Automated platforms can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions, catalysts, and substrates. synplechem.comnih.gov This accelerates the optimization of reactions involving this compound and facilitates the rapid discovery of new synthetic methodologies. The integration of automated synthesis with in-line analytical techniques provides real-time data for process control and optimization.
Potential for Derivatization into High-Value Fine Chemicals and Advanced Materials
This compound is a versatile precursor that can be derivatized into a wide range of high-value products. Its unique combination of a reactive boronic acid moiety and a functionalized cyclohexenone ring makes it an attractive starting material for the synthesis of complex molecules.
In the realm of fine chemicals , this boronic acid can be used to construct the core structures of various biologically active molecules. Boronic acids are increasingly being incorporated into pharmaceuticals due to their unique ability to form reversible covalent bonds with biological targets. mdpi.com The cyclohexenone scaffold is also a common motif in natural products and medicinal compounds. By leveraging cross-coupling and other reactions, this compound can serve as a key intermediate in the synthesis of novel drug candidates.
In materials science , boronic acid-containing monomers are of great interest for the development of advanced materials. The ability of boronic acids to form reversible covalent bonds with diols can be exploited to create self-healing polymers, stimuli-responsive hydrogels, and sensors. researchgate.netrsc.org The incorporation of the this compound unit into polymer chains could impart unique electronic, optical, or responsive properties to the resulting materials, opening up applications in areas such as drug delivery, tissue engineering, and soft robotics.
The following table outlines potential high-value products derived from this compound:
| Product Class | Potential Applications | Synthetic Strategy |
| Pharmaceutical Intermediates | Synthesis of APIs, enzyme inhibitors | Suzuki-Miyaura coupling, Chan-Lam coupling |
| Bioactive Molecules | Drug discovery, agrochemicals | Derivatization of the cyclohexenone ring |
| Functional Polymers | Self-healing materials, hydrogels | Polymerization of boronic acid-containing monomers |
| Advanced Materials | Sensors, organic electronics | Incorporation into conjugated polymer backbones |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Oxocyclohex-1-en-1-yl)boronic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of cyclohexenylboronic acids often employs hydroboration-oxidation protocols. For instance, (6-Oxocyclohexen-1-yl)boronic acid is synthesized using borane derivatives (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide or sodium perborate. Reaction optimization involves adjusting stoichiometry, temperature, and solvent polarity to enhance yield and purity. For cyclic ketone-containing analogs like this compound, protecting the ketone group during boronation may be critical to prevent side reactions .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity via ¹H, ¹³C, and ¹¹B NMR .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., B-O, C=O stretches) .
- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : MALDI-MS or LC-MS/MS (after derivatization to prevent boroxine formation) .
Q. How can boronic acid-diol binding interactions be leveraged in sensor design?
- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-diols, enabling applications in glucose sensing. For example, polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) undergo solubility changes upon glucose binding. Experimental validation includes fluorescence titration or surface plasmon resonance (SPR) to quantify binding constants (Kd) and kinetics (kon/koff) .
Advanced Research Questions
Q. How can binding kinetics between this compound and diols be experimentally determined?
- Methodological Answer : Stopped-flow fluorescence spectroscopy is ideal for rapid kinetic measurements. For instance, studies on arylboronic acids revealed kon values for sugars (e.g., D-fructose > D-glucose). Ensure pH control (~7.4) to mimic physiological conditions. Data fitting to pseudo-first-order models allows extraction of rate constants .
Q. What factors influence the selectivity of boronic acid-based glycoprotein capture systems?
- Methodological Answer : Selectivity depends on:
- Terminal Saccharide Moieties : Glycoproteins with exposed cis-diols (e.g., RNase B) bind more strongly than non-glycosylated proteins.
- Buffer Composition : Secondary interactions (e.g., electrostatic) can be minimized using high-ionic-strength buffers.
- Surface Functionalization : Immobilizing boronic acids on carboxymethyl dextran enhances accessibility and reduces nonspecific binding .
Q. How to design a high-throughput experimental protocol for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Use mixed-variable experimental design (e.g., Bayesian optimization) to screen parameters:
- Variables : Aryl halide (4 options), boronic acid derivative (3 options), ligand (11 options), base (7 options), solvent (4 options).
- Output : Reaction yield quantified via HPLC or GC-MS. Automated workflows (e.g., PWAS or EDBO libraries) efficiently narrow optimal conditions from 3,696 possible combinations .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of boronic acid-containing peptides?
- Methodological Answer : Derivatize boronic acids with diols (e.g., pinacol) to form stable cyclic esters. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification, suppressing dehydration/trimerization. For branched peptides, employ collision-induced dissociation (CID) to sequence despite boroxine interference .
Q. How to evaluate the thermal stability and degradation pathways of this compound under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Pyrolysis-GC/MS identifies degradation products (e.g., boric acid, cyclohexenone). Structure-activity relationships reveal that electron-withdrawing groups (e.g., ketones) enhance stability, as seen in pyrene-1-boronic acid (stable up to 600°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
